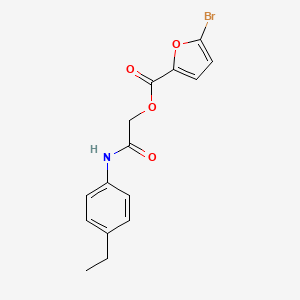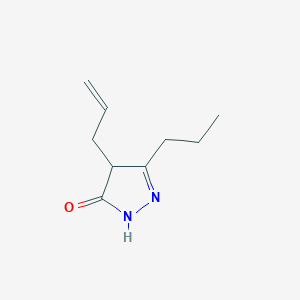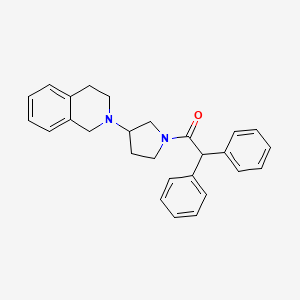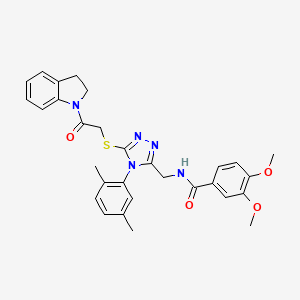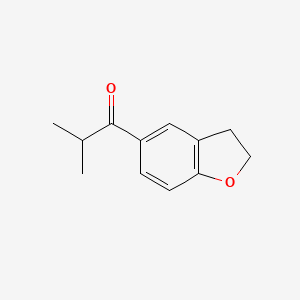
1-(2,3-二氢-1-苯并呋喃-5-基)-2-甲基丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H14O2.
科学研究应用
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one has several scientific research applications:
作用机制
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of benzofuran derivatives .
生化分析
Biochemical Properties
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as cholinesterase and β-secretase-1 . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. The compound’s ability to bind to these enzymes and inhibit their activity highlights its importance in biochemical research.
Cellular Effects
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect sodium ion influx in myocardial cells, thereby influencing cardiac function . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular behavior and metabolism. The ability of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one to impact these cellular processes underscores its potential as a bioactive molecule.
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are involved in neurodegenerative diseases . The compound binds to the active sites of these enzymes, preventing their normal function. Additionally, 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their bioactivity . Long-term exposure to 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed. For instance, high doses of benzofuran derivatives have been associated with toxicity in animal models, leading to adverse effects on organ function and overall health . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, benzofuran derivatives have been shown to influence the activity of enzymes involved in oxidative metabolism, leading to changes in energy production and cellular respiration . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one within cells and tissues are critical for its bioactivity. The compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, benzofuran derivatives have been reported to interact with transport proteins that regulate their distribution in the body . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, benzofuran derivatives have been shown to localize in the mitochondria, where they can influence cellular respiration and energy production . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of benzofuran derivatives with suitable acylating agents . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated benzofuran derivatives.
相似化合物的比较
Similar Compounds
1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
Benzofuran derivatives: Various benzofuran derivatives with different substituents on the benzofuran ring.
Uniqueness
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXKCJBBWKDATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
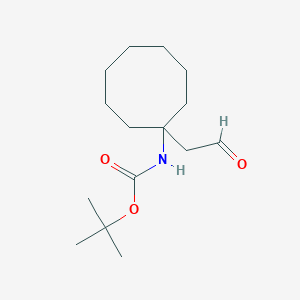
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
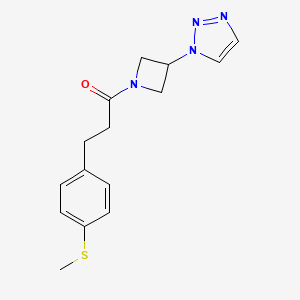
![N-(2-FLUOROPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2495283.png)
![3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/new.no-structure.jpg)
![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
![11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B2495291.png)
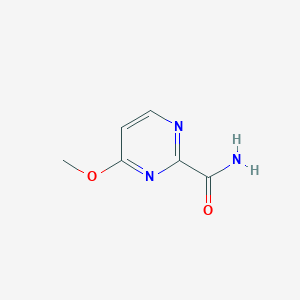
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
